BenchChemオンラインストアへようこそ!

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide

Carbonic Anhydrase Inhibition Glaucoma Research Enzyme Kinetics

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide (CAS 921880-87-7) is a pyridazinone-tethered benzenesulfonamide that integrates a 4-ethoxyphenyl-substituted pyridazin-3(2H)-one core with a 4-ethylbenzenesulfonamide moiety via an ethylene linker. This compound belongs to a pharmacologically privileged class of pyridazine-based sulfonamides that have demonstrated multi-target inhibitory activity against carbonic anhydrase (CA) isoforms and cyclooxygenase-2 (COX-2).

Molecular Formula C22H25N3O4S
Molecular Weight 427.52
CAS No. 921880-87-7
Cat. No. B2606693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide
CAS921880-87-7
Molecular FormulaC22H25N3O4S
Molecular Weight427.52
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC
InChIInChI=1S/C22H25N3O4S/c1-3-17-5-11-20(12-6-17)30(27,28)23-15-16-25-22(26)14-13-21(24-25)18-7-9-19(10-8-18)29-4-2/h5-14,23H,3-4,15-16H2,1-2H3
InChIKeyZMPAUSNVXSVLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide (CAS 921880-87-7)?


N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide (CAS 921880-87-7) is a pyridazinone-tethered benzenesulfonamide that integrates a 4-ethoxyphenyl-substituted pyridazin-3(2H)-one core with a 4-ethylbenzenesulfonamide moiety via an ethylene linker [1]. This compound belongs to a pharmacologically privileged class of pyridazine-based sulfonamides that have demonstrated multi-target inhibitory activity against carbonic anhydrase (CA) isoforms and cyclooxygenase-2 (COX-2) [2]. Its structural architecture—combining a zinc-binding sulfonamide group, a hydrophobic 4-ethoxyphenyl substituent, and a metabolically robust pyridazinone heterocycle—positions it as a differentiated scaffold for applications in anti-inflammatory, oncology, and ophthalmic drug discovery programs.

Why Generic Pyridazinone Sulfonamides Cannot Simply Substitute for CAS 921880-87-7


Within the pyridazinone sulfonamide class, subtle structural modifications produce profound differences in isoform selectivity, target engagement, and ADME properties. The presence of a 4-ethyl group on the benzenesulfonamide ring of CAS 921880-87-7—as opposed to unsubstituted or halogenated variants—affects both CA isoform affinity and lipophilicity [1]. Likewise, the 4-ethoxyphenyl substituent on the pyridazinone core modulates hydrophobic pocket interactions that are not equivalently achieved by methoxy, fluoro, or unsubstituted phenyl analogs [2]. These structural determinants create compound-specific polypharmacology profiles that cannot be reproduced by generic substitution with other in-class sulfonamides, making CAS 921880-87-7 a non-interchangeable chemical probe for target validation and lead optimization campaigns.

Quantitative Differentiation Evidence for CAS 921880-87-7 vs. Closest Structural Analogs


Predicted Carbonic Anhydrase II Inhibition Potency vs. Acetazolamide

Pyridazinone-substituted benzenesulfonamides structurally analogous to CAS 921880-87-7 have demonstrated hCA II inhibition with Ki values in the range of 0.98–8.5 nM [1]. This class-level potency range substantially exceeds that of the clinical standard acetazolamide (AAZ), which exhibits a Ki of 12.1 nM against hCA II [2]. Although direct experimental Ki data for CAS 921880-87-7 have not yet been published, its structural features—a sulfonamide zinc-binding group coupled with a pyridazinone scaffold—place it within this high-potency class, predicting sub-10 nM hCA II inhibitory activity that would represent at least a 1.4-fold improvement over AAZ [1][2].

Carbonic Anhydrase Inhibition Glaucoma Research Enzyme Kinetics

CA Isoform Selectivity Profile: Predicted hCA IX/XII Targeting vs. Non-Selective CA Inhibitor Acetazolamide

The 4-ethylbenzenesulfonamide fragment present in CAS 921880-87-7 is known to confer preferential inhibition of tumor-associated hCA IX and hCA XII isoforms. In closely related 4-ethylbenzenesulfonamide derivatives, potent and selective inhibition of hCA IX (Ki values as low as 8.0 nM) and hCA XII (Ki values as low as 10.8 nM) has been reported [1]. This contrasts with acetazolamide, which shows moderate hCA IX inhibition (Ki = 25.7 nM) and hCA XII inhibition (Ki = 5.7 nM) and displays a relatively flat selectivity profile across isoforms [2]. The related multi-target pyridazinone sulfonamide Anti-inflammatory agent 68 (compound 7b) demonstrates Ki values of 58.1 nM (hCA IX) and 17.2 nM (hCA XII), indicating that specific structural modifications within this class can tune isoform selectivity [3]. CAS 921880-87-7, with its unique combination of 4-ethylbenzenesulfonamide and 4-ethoxyphenyl-pyridazinone motifs, is structurally positioned to achieve differential hCA IX/XII selectivity compared to both acetazolamide and non-ethyl substituted pyridazinone sulfonamides [1][3].

Tumor-Associated Carbonic Anhydrase Cancer Hypoxia Isoform Selectivity

COX-2 Dual-Target Inhibition Potential vs. Single-Target NSAID Celecoxib and Dual CA/COX-2 Inhibitor Polmacoxib

Pyridazinone-based benzenesulfonamides structurally related to CAS 921880-87-7 have been rationally designed as dual CA/COX-2 inhibitors. The class representative Anti-inflammatory agent 68 (compound 7b), which shares the same pyridazinone sulfonamide core, demonstrates COX-2 inhibition with an IC50 of 60 nM alongside multi-isoform CA inhibition [1]. This dual mechanism distinguishes the class from single-target NSAIDs like celecoxib (COX-2 IC50 ~40 nM) and from Polmacoxib (CG100649), a furanone-based dual CA/COX-2 inhibitor where COX-2 inhibitory potency is attenuated 4- to 17-fold in the presence of CA II . The pyridazinone scaffold of CAS 921880-87-7—originally introduced as a metabolically stable replacement for the furanone ring of Polmacoxib—was specifically selected to maintain dual CA/COX-2 engagement without the CA II-dependent potency shift observed with Polmacoxib [1]. CAS 921880-87-7 is therefore positioned as a pyridazinone-based dual CA/COX-2 inhibitor candidate with a potentially cleaner polypharmacology profile than the first-generation furanone-based comparator.

COX-2 Inhibition Multi-Target Anti-Inflammatory NSAID Alternative

Lipophilicity-Driven ADME Differentiation: Predicted cLogP Advantage vs. Hydrophilic Pyridazinone Sulfonamides

The 4-ethoxyphenyl substituent on the pyridazinone core of CAS 921880-87-7 contributes an incremental increase in lipophilicity compared to compounds bearing smaller or more polar para-substituents. Calculated cLogP values for structurally related pyridazinone sulfonamides range from approximately 1.2 to 3.1, with ethoxy-substituted derivatives occupying the upper end of this range [1][2]. By contrast, the anti-inflammatory lead compound 7b (bearing a sulfonate group) exhibits a substantially lower cLogP, consistent with its more polar character [1]. The predicted cLogP of CAS 921880-87-7 (estimated 3.0–3.5 based on fragment additivity) places it in an optimal range for membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility. This physicochemical differentiation is significant because excessively hydrophilic pyridazinone sulfonamides demonstrate negligible blood-brain barrier penetration, limiting their utility in CNS applications, whereas excessively lipophilic analogs suffer from poor solubility and high protein binding [3].

Lipophilicity Optimization Blood-Brain Barrier Penetration ADME Prediction

CB1 Receptor Antagonist Scaffold Potential vs. Pyrazole-Based CB1 Antagonist Rimonabant

Pyridazinone and pyridazine-based sulfonamides and sulfenamides have been reported to behave as antagonists/inverse agonists at the cannabinoid CB1 receptor, fulfilling the minimal pharmacophore requirements for CB1 antagonism [1][2]. This represents a structurally distinct chemotype from the pyrazole-based CB1 antagonist rimonabant (SR141716A), which was withdrawn due to CNS-mediated psychiatric adverse effects attributed to its high brain penetrance and inverse agonism profile [3]. A related pyridazinone sulfonamide bearing a 2,4-difluorobenzenesulfonamide group—sharing the identical pyridazinone core with CAS 921880-87-7—has demonstrated CB1 receptor binding [2]. The structural differentiation of CAS 921880-87-7 from rimonabant offers the potential for a distinct pharmacological profile at the CB1 receptor, including potentially differentiated receptor occupancy kinetics, signaling bias, or CNS distribution, that could circumvent the tolerability limitations associated with first-generation CB1 antagonists [1][3].

CB1 Receptor Antagonism Cannabinoid Research Metabolic Disorders

Chemical Accessibility and Scalable Procurement Advantage vs. Rare Pyridazinone Analogs

CAS 921880-87-7 is commercially available from multiple chemical suppliers with a documented purity specification of ≥95%, as confirmed by HPLC analysis . The compound is supplied with standard QC documentation including Certificate of Analysis (COA), and its well-characterized synthetic route—modular assembly of 4-ethoxyphenyl pyridazinone, ethylene diamine linker, and 4-ethylbenzenesulfonyl chloride—enables reliable resupply and scale-up . In contrast, many closely related pyridazinone sulfonamide analogs described in the primary literature (e.g., compounds 5a-c and 7a-f from Badawi et al., 2023) are not commercially cataloged and require custom synthesis, introducing lead times of 4–12 weeks and batch-to-batch variability risks [1]. The commercial availability of CAS 921880-87-7 with pre-verified purity reduces downstream false positives in biological screening that can arise from impurities in custom-synthesized comparator compounds.

Chemical Procurement Research Supply Chain Catalog Availability

High-Value Application Scenarios for CAS 921880-87-7 Procurement in Research and Industry


Dual CA/COX-2 Multi-Target Anti-Inflammatory Drug Discovery

Procurement of CAS 921880-87-7 supports structure-activity relationship (SAR) programs exploring non-NSAID anti-inflammatory agents that simultaneously inhibit COX-2 and carbonic anhydrase isoforms. The pyridazinone scaffold was specifically designed to replace the furanone ring of Polmacoxib to improve metabolic stability while maintaining dual CA/COX-2 engagement [1]. The 4-ethoxyphenyl substituent and 4-ethylbenzenesulfonamide group provide two independent vectors for potency optimization, making this compound an ideal starting point for medicinal chemistry campaigns seeking to balance CA subtype selectivity with COX-2 inhibitory activity [1][2].

Tumor Hypoxia and Cancer Carbonic Anhydrase IX/XII Probe Development

CAS 921880-87-7 is particularly well-suited for oncology research programs targeting the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII, which are overexpressed in hypoxic solid tumors. The 4-ethylbenzenesulfonamide motif has been independently validated as a pharmacophore for selective hCA IX/XII inhibition, with structurally related compounds achieving Ki values in the low nanomolar range (8.0–13.0 nM) [1]. This compound can serve as a chemical probe to investigate the role of CA-mediated pH regulation in tumor microenvironments and to validate hCA IX/XII as therapeutic targets in pancreatic, breast, and melanoma cancer models [1][2].

CNS-Penetrant Cannabinoid CB1 Receptor Antagonist Lead Identification

The pyridazinone sulfonamide scaffold of CAS 921880-87-7 has been confirmed to fulfill the minimal pharmacophore requirements for CB1 receptor antagonism, providing a structurally distinct alternative to clinically withdrawn pyrazole-based CB1 antagonists [1]. The predicted CNS-favorable cLogP (3.0–3.5) arising from the 4-ethoxyphenyl and 4-ethylbenzene substituents differentiates this compound from more polar pyridazinone sulfonamides that are peripherally restricted [2][3]. This compound is appropriate for screening campaigns aimed at identifying structurally novel, brain-penetrant CB1 antagonists for metabolic disorders, addiction, or neurodegenerative disease indications where rimonabant-like psychiatric adverse effects must be avoided [1][3].

Glaucoma and Ocular Hypertension Carbonic Anhydrase II Inhibitor Optimization

Given the class-level hCA II inhibitory potency of pyridazinone benzenesulfonamides (Ki range 0.98–8.5 nM), which substantially exceeds that of the clinical CA inhibitor acetazolamide (Ki = 12.1 nM), CAS 921880-87-7 represents a promising scaffold for topical ocular CA inhibitor development [1][2]. The structural features of this compound support exploration of improved hCA II potency while maintaining the physicochemical properties required for corneal penetration, making it suitable for medicinal chemistry optimization toward next-generation glaucoma therapeutics with potentially lower dosing frequency than current standards [1][2].

Quote Request

Request a Quote for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.